molecular formula C5H4ClNO4S2 B2466494 5-Methyl-2-nitrothiophene-3-sulfonyl chloride CAS No. 1909348-24-8

5-Methyl-2-nitrothiophene-3-sulfonyl chloride

Cat. No.: B2466494
CAS No.: 1909348-24-8
M. Wt: 241.66
InChI Key: VAQYDRAXPWODHF-UHFFFAOYSA-N
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Description

5-Methyl-2-nitrothiophene-3-sulfonyl chloride: is an organic compound with the molecular formula C5H4ClNO4S2. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a methyl group, a nitro group, and a sulfonyl chloride group attached to the thiophene ring. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-nitrothiophene-3-sulfonyl chloride typically involves the nitration of 5-methylthiophene followed by sulfonation and chlorination. The general steps are as follows:

    Nitration: 5-Methylthiophene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.

    Sulfonation: The nitrated product is then subjected to sulfonation using fuming sulfuric acid to introduce the sulfonyl group at the 3-position.

    Chlorination: Finally, the sulfonic acid derivative is treated with thionyl chloride to convert the sulfonic acid group to a sulfonyl chloride group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The sulfonyl chloride group in 5-Methyl-2-nitrothiophene-3-sulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include mild heating and the presence of a base (e.g., pyridine).

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Major Products:

    Sulfonamide, sulfonate ester, and sulfonothioate derivatives: from nucleophilic substitution.

    Amino derivatives: from reduction of the nitro group.

    Carboxylic acid derivatives: from oxidation of the methyl group.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: 5-Methyl-2-nitrothiophene-3-sulfonyl chloride is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.

    Reagent in Chemical Reactions: It serves as a reagent in the preparation of sulfonamide and sulfonate ester derivatives, which are important in medicinal chemistry.

Biology and Medicine:

    Drug Development: The compound is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs that exhibit antibacterial, antifungal, and anti-inflammatory properties.

Industry:

    Polymer Chemistry: It is used in the modification of polymers to introduce sulfonyl chloride functional groups, which can further react to form cross-linked or functionalized polymers with enhanced properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-nitrothiophene-3-sulfonyl chloride is primarily based on its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide, sulfonate ester, and sulfonothioate derivatives. The nitro group can undergo reduction to form amino derivatives, which can further participate in various chemical reactions. The methyl group can be oxidized to form carboxylic acid derivatives, adding to the compound’s versatility in chemical synthesis.

Comparison with Similar Compounds

    5-Methyl-2-nitrothiophene-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.

    2-Nitrothiophene-3-sulfonyl chloride: Lacks the methyl group at the 5-position.

    5-Methylthiophene-2-sulfonyl chloride: Lacks the nitro group at the 2-position.

Uniqueness:

    Functional Group Diversity: The presence of both a nitro group and a sulfonyl chloride group in 5-Methyl-2-nitrothiophene-3-sulfonyl chloride provides unique reactivity and versatility in chemical synthesis compared to its analogs.

    Reactivity: The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-methyl-2-nitrothiophene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO4S2/c1-3-2-4(13(6,10)11)5(12-3)7(8)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQYDRAXPWODHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)[N+](=O)[O-])S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909348-24-8
Record name 5-methyl-2-nitrothiophene-3-sulfonyl chloride
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